![molecular formula C6H6BrFN2 B13984772 (2-Bromo-3-fluoropyridin-4-yl)methanamine](/img/structure/B13984772.png)
(2-Bromo-3-fluoropyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3-fluoropyridin-4-yl)methanamine is a chemical compound with the molecular formula C6H6BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluoropyridin-4-yl)methanamine typically involves the bromination and fluorination of pyridine derivatives. One common method starts with 2-fluoro-4-methylpyridine, which undergoes bromination to introduce the bromine atom at the 2-position. The resulting intermediate is then subjected to amination to introduce the methanamine group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluoropyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyridine derivatives .
Scientific Research Applications
(2-Bromo-3-fluoropyridin-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-fluoropyridin-3-yl)methanamine
- (4-Bromo-2-fluoropyridin-3-yl)methanamine
- (5-Bromo-2-fluoropyridin-3-yl)methanamine
Uniqueness
(2-Bromo-3-fluoropyridin-4-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
(2-Bromo-3-fluoropyridin-4-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by data from various studies.
- Molecular Formula : C7H8BrFN2
- Molecular Weight : 219.06 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
---|---|---|
E. faecalis | 40 µg/mL | 29 |
P. aeruginosa | 50 µg/mL | 24 |
S. typhi | 45 µg/mL | 30 |
K. pneumoniae | 50 µg/mL | 19 |
In comparative studies, the compound showed inhibition zones similar to standard antibiotics like ceftriaxone, indicating its potential as an effective antibacterial agent .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Compound | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |
---|---|---|
Dexamethasone (1 µg/mL) | - | - |
This compound | 78 | 89 |
These results suggest that the compound could be a candidate for developing new anti-inflammatory therapies .
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against breast cancer cell lines, demonstrating an IC50 value in the low micromolar range.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 1.29 |
MDA-MB-231 | 1.26 |
The compound's mechanism appears to involve inducing apoptosis and disrupting cell cycle progression, particularly in the S phase .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Antibacterial : Disruption of bacterial cell membranes and inhibition of essential enzymes.
- Anti-inflammatory : Modulation of cytokine production through inhibition of signaling pathways.
- Anticancer : Induction of apoptosis via activation of caspases and alteration of cell cycle dynamics.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyridine derivatives, including this compound, which were tested for their biological activity against resistant bacterial strains and cancer cells. The findings highlighted the compound's superior efficacy compared to existing treatments, warranting further investigation into its therapeutic potential .
Properties
Molecular Formula |
C6H6BrFN2 |
---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(2-bromo-3-fluoropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H,3,9H2 |
InChI Key |
BJWJMLBEOFEVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CN)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.